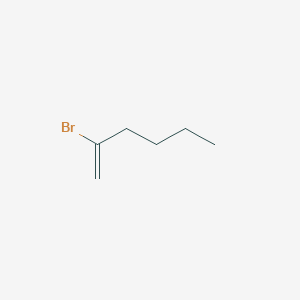
2-Bromo-1-hexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-hexene is an organic compound with the molecular formula C6H11Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a hexene chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-1-hexene can be synthesized through various methods. One common approach involves the bromination of 1-hexene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl4) and proceeds via a radical mechanism .
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale bromination processes. These methods often utilize continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of bromine or NBS as brominating agents is common, and the reaction is typically carried out under controlled temperature and pressure to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-hexene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in this compound can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form hexadienes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Addition: Bromine (Br2) in an inert solvent like CCl4.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent.
Major Products:
Substitution: Formation of 2-hexanol.
Addition: Formation of 1,2-dibromohexane.
Elimination: Formation of 1,3-hexadiene.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-hexene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated compounds.
Wirkmechanismus
The reactivity of 2-Bromo-1-hexene is primarily due to the presence of the bromine atom and the double bond. In electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophiles such as bromine molecules. This leads to the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to form the final product . In substitution reactions, the bromine atom is replaced by other nucleophiles through an SN2 mechanism, where the nucleophile attacks the carbon atom bonded to bromine, displacing the bromine atom .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-hexene: Similar structure but with the bromine atom attached to the first carbon.
2-Chloro-1-hexene: Similar structure but with a chlorine atom instead of bromine.
1-Hexene: The parent alkene without any halogen substitution.
Uniqueness: 2-Bromo-1-hexene is unique due to the combination of the bromine atom and the double bond, which imparts distinct reactivity patterns. The presence of bromine makes it more reactive in nucleophilic substitution reactions compared to its chloro analogs, while the double bond allows for electrophilic addition reactions that are not possible with saturated brominated compounds .
Eigenschaften
CAS-Nummer |
3017-66-1 |
|---|---|
Molekularformel |
C6H11Br |
Molekulargewicht |
163.06 g/mol |
IUPAC-Name |
2-bromohex-1-ene |
InChI |
InChI=1S/C6H11Br/c1-3-4-5-6(2)7/h2-5H2,1H3 |
InChI-Schlüssel |
WRAXOEFICNTJOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one](/img/structure/B12087871.png)
![3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B12087875.png)
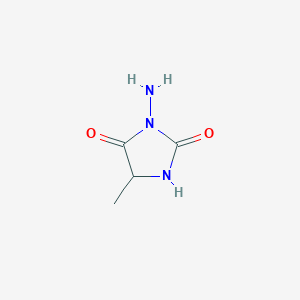

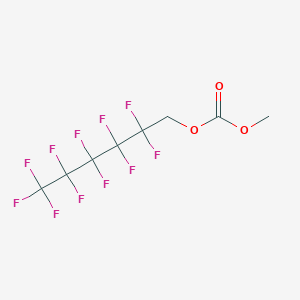
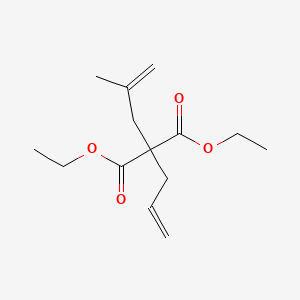
![6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087903.png)
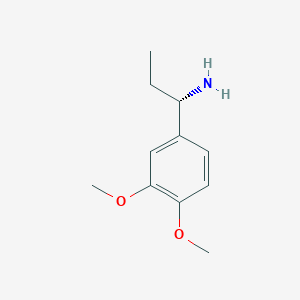
![(1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine](/img/structure/B12087907.png)



![33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol](/img/structure/B12087937.png)
![benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12087944.png)
